![molecular formula C₃₃H₃₆N₆O₆ B549791 Z-Phe-Arg-Amc HCl CAS No. 65147-22-0](/img/structure/B549791.png)
Z-Phe-Arg-Amc HCl
Overview
Description
Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .
Molecular Structure Analysis
The empirical formula for Z-Phe-Arg-Amc HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)
. Chemical Reactions Analysis
Z-Phe-Arg-Amc HCl is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .Physical And Chemical Properties Analysis
Z-Phe-Arg-Amc HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .Scientific Research Applications
Actinidin Inhibition Assay
Z-Phe-Arg-Amc HCl is used as a fluorogenic substrate in actinidin inhibition assays. Actinidin is a proteolytic enzyme, and the compound helps in measuring its activity through fluorescence, which is crucial for understanding its inhibitory potential .
Kallikrein Substrate
This compound serves as a substrate for kallikreins, which are a group of serine proteases. The fluorogenic properties of Z-Phe-Arg-Amc HCl allow for the monitoring of kallikrein activity in various biological samples, aiding in research related to blood pressure regulation and skin diseases .
Trypsin Fluorometric Assay
As a trypsin substrate, Z-Phe-Arg-Amc HCl is utilized in fluorometric assays to quantify trypsin activity. Trypsin is an enzyme that plays a key role in digestion, and this application is vital for studies on digestive disorders and pancreatic function .
Cathepsin-L Substrate
The compound is also used as a substrate for cathepsin-L, an enzyme implicated in various physiological processes including immune response and cell death. The use of Z-Phe-Arg-Amc HCl facilitates the study of cathepsin-L’s function and regulation .
Cruzipain Activity Measurement
Z-Phe-Arg-Amc HCl acts as a fluorogenic substrate for cruzipain, an enzyme from the protozoan parasite Trypanosoma cruzi, which causes Chagas disease. This application is significant for developing treatments against parasitic infections .
Cathepsins B & K Assay
This compound is an excellent substrate for assaying cathepsins B and K, which are lysosomal cysteine proteases involved in protein degradation. Research using Z-Phe-Arg-Amc HCl contributes to understanding diseases like osteoporosis and cancer .
Papain Enzyme Assay
Papain, a cysteine protease from the papaya plant, can also be assayed using Z-Phe-Arg-Amc HCl. This application is important for studies on meat tenderization and wound debridement therapies .
Each application provides valuable insights into different biological processes and diseases, highlighting the versatility of Z-Phe-Arg-Amc Hydrochloride in scientific research.
MilliporeSigma - Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride Bachem Products - Z-Phe-Arg-AMC · HCl Calbiochem - Z-Phe-Arg-7-amido-4-methylcoumarin, Hydrochloride
Mechanism of Action
Target of Action
Z-Phe-Arg-Amc Hydrochloride primarily targets plasma and glandular kallikreins . Kallikreins are a subgroup of serine proteases, enzymes capable of cleaving peptide bonds in proteins. In addition to kallikreins, this compound also serves as a substrate for cathepsin B, cathepsin L, and papain .
Mode of Action
The compound acts as a fluorogenic substrate for its target enzymes . When cleaved by these enzymes, it releases 7-amido-4-methylcoumarin (AMC) . The liberation of AMC results in increased fluorescence, which can be measured to determine the activity of the enzymes .
Pharmacokinetics
Result of Action
The cleavage of Z-Phe-Arg-Amc Hydrochloride by its target enzymes leads to the release of AMC, resulting in increased fluorescence . This can be used to measure the activity of the enzymes, providing a useful tool for studying their roles in various biological processes .
Action Environment
The action of Z-Phe-Arg-Amc Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and, therefore, the rate at which the compound is cleaved. Furthermore, the compound’s stability may be affected by factors such as light and moisture . It should be stored at -20°C and protected from moisture .
Future Directions
Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .
Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of Z-Phe-Arg-Amc HCl in research.
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWJKWURGALDP-WMXJXTQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37ClN6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-Arg-Amc Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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